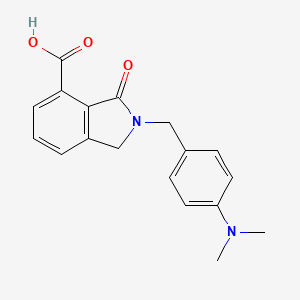![molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9](/img/structure/B2378106.png)
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound, often explored for its diverse chemical properties and potential applications in various fields such as medicine and industry. Its structure comprises a methanesulfonamide group attached to a phenyl ring that is further substituted with a dihydropyrazolyl moiety, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. Key steps may include the formation of the pyrazole ring, functionalization of the phenyl group, and subsequent attachment of the methanesulfonamide.
Example Reaction Sequence:
Pyrazole Formation: : Cyclization reaction involving 2-(2-methylphenyl)hydrazine with ethyl acetoacetate under acidic conditions to form 3-(2-methylphenyl)-3,4-dihydropyrazole.
Phenyl Ring Functionalization: : Introduction of the methoxyacetyl group through electrophilic aromatic substitution.
Sulfonamide Introduction: : Final attachment of the methanesulfonamide group using sulfonamide precursors under controlled temperature and pH.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide undergoes various chemical reactions including:
Oxidation: : Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Can be reduced using agents such as sodium borohydride.
Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Acidic or basic catalysts for facilitating substitution reactions
Major Products Formed
Oxidation or reduction of the compound primarily leads to the formation of derivatives with altered functional groups on the phenyl or pyrazole rings, potentially modifying its biological activity.
Scientific Research Applications
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has shown promise in various scientific research applications:
Chemistry: : Studied for its unique chemical properties and reactions.
Biology: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine: : Investigated for anti-inflammatory and analgesic properties.
Industry: : Potential use in material science for developing novel compounds with specific functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely related to its interaction with molecular targets such as enzymes and receptors. It may bind to active sites, altering the conformation and activity of the target proteins, thereby modulating biological pathways.
Molecular Targets: : Enzymes involved in inflammatory pathways, receptors mediating pain response.
Pathways Involved: : Modulation of inflammatory and pain signaling pathways.
Comparison with Similar Compounds
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.
Similar Compounds
N-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Different aromatic substitution leading to altered biological activity.
N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanesulfonamide: : Similar structure with variations in the phenyl ring substitution pattern.
Properties
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2378037.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)

![N-{4-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-11-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)

